D-Fructosazone

Description

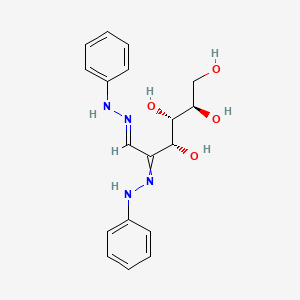

Structure

3D Structure

Properties

CAS No. |

4746-10-5 |

|---|---|

Molecular Formula |

C18H22N4O4 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

(2R,3S,4R,6E)-5,6-bis(phenylhydrazinylidene)hexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C18H22N4O4/c23-12-16(24)18(26)17(25)15(22-21-14-9-5-2-6-10-14)11-19-20-13-7-3-1-4-8-13/h1-11,16-18,20-21,23-26H,12H2/b19-11+,22-15?/t16-,17-,18-/m1/s1 |

InChI Key |

BZVNQJMWJJOFFB-UGSZPUKBSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)N/N=C/C(=NNC2=CC=CC=C2)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)NN=CC(=NNC2=CC=CC=C2)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Historical Foundations and Mechanistic Evolution in Osazone Chemistry

Pioneering Contributions and Early Observations

The initial breakthroughs in understanding sugars were laid by the foundational work of Emil Fischer and the contextual understanding provided by the Lobry de Bruyn-Alberda van Ekenstein rearrangement.

Emil Fischer's Seminal Work on Osazone Formation

The journey into the intricate world of carbohydrate stereochemistry was significantly advanced by the German chemist Emil Fischer. In 1875, Fischer synthesized phenylhydrazine (B124118), a compound that would become an invaluable tool in his research. yale.educhemistnotes.com He discovered that when reducing sugars are treated with an excess of phenylhydrazine at boiling temperatures, they form crystalline derivatives he named osazones. chemistnotes.comwikipedia.orgwikipedia.org This reaction proved to be a pivotal discovery, as the resulting osazones were highly crystalline and had characteristic shapes, which facilitated the identification and purification of sugars that were otherwise difficult to work with, often forming syrups. chemistnotes.commsu.edumontrealgazette.com

Fischer's work demonstrated that different sugars could yield the same osazone. For instance, D-glucose, D-mannose, and D-fructose all react with excess phenylhydrazine to form the identical osazone, later known as D-glucosazone or, more specifically in the context of its origin from fructose (B13574), D-fructosazone. yale.eduwikipedia.orgthyroid.org This crucial observation indicated that the stereochemistry at the C-2 position of an aldose was lost during the reaction. yale.educhemistnotes.com This allowed Fischer to deduce the stereochemical relationships between different sugars, a monumental achievement for which he was awarded the Nobel Prize in Chemistry in 1902. msu.eduacademie-sciences.fr While Fischer proposed an initial mechanism for the reaction, it was later shown to be speculative and was superseded by more detailed theories. yale.eduwebsite-files.com

The Lobry de Bruyn-Alberda van Eckstein Rearrangement Context

Discovered in 1885 by Cornelis Adriaan Lobry van Troostenburg de Bruyn and Willem Alberda van Ekenstein, this rearrangement provides the chemical context for understanding why D-glucose, D-mannose, and D-fructose are interconvertible and form the same osazone. yale.eduwikipedia.orgchemeurope.com The transformation is a base- or acid-catalyzed isomerization of an aldose to a ketose, or vice versa, proceeding through a tautomeric enediol intermediate. wikipedia.orgchemeurope.comnumberanalytics.comnumberanalytics.com

Under these catalytic conditions, the stereocenter at the carbon atom adjacent to the carbonyl group is lost in the enol form. wikipedia.orgchemeurope.com For example, D-glucose can rearrange to form an enediol intermediate, which can then be protonated to yield either D-glucose, its C-2 epimer D-mannose, or the ketose D-fructose. wikipedia.orgresearchgate.net This equilibrium mixture of the three sugars explains their shared fate in the osazone reaction, as they can all interconvert under the reaction conditions, leading to the formation of the same D-fructosazone (glucosazone). yale.educhemeurope.com

Evolution of Mechanistic Theories in Osazone Formation

Following Fischer's initial work, the precise mechanism of osazone formation, especially the redox process that converts the C-2 hydroxyl group into a hydrazone, remained a subject of investigation. The theories proposed by Weygand were a significant step forward, though the specific case of D-fructosazone presented its own set of challenges.

Weygand's Mechanistic Hypotheses (Routes A and B)

F. Weygand proposed two alternative mechanistic pathways, termed Route A and Route B, to explain the oxidation step in osazone formation from an aldose phenylhydrazone. scispace.comsapub.orgsapub.org Both routes begin after the initial formation of the phenylhydrazone at the carbonyl carbon (C-1 in aldoses).

Route A involves an internal redox reaction within the phenylhydrazone molecule. The key steps are:

Isomerization of the phenylhydrazone to an enolhydrazine tautomer. scispace.com

This intermediate then rearranges to form an α-iminoketone, with the concurrent elimination of a molecule of aniline (B41778). yale.eduscispace.com

The resulting iminoketone reacts with another molecule of phenylhydrazine to form the final osazone, eliminating ammonia (B1221849). yale.eduscispace.com

Route B proposes a different sequence involving the participation of a second phenylhydrazine molecule before the oxidation is complete:

The initial phenylhydrazone enolizes and tautomerizes. yale.edu

This intermediate reacts with a second molecule of phenylhydrazine to form a hydrazinohydrazone (an ene-bis-hydrazine intermediate). yale.eduscispace.com

This intermediate then eliminates a molecule of aniline to give an iminohydrazone. yale.eduscispace.com

Finally, this iminohydrazone reacts with a third phenylhydrazine molecule, leading to the osazone and ammonia. yale.edu

Experimental studies, including those using isotopically labeled phenylhydrazine, have shown that evidence exists for both pathways, with the operative mechanism likely depending on the specific sugar and the reaction conditions. scispace.comsciepub.com

Historical Challenges in Explaining D-Fructosazone Regioselectivity

The formation of D-fructosazone from D-fructose posed a significant regiochemical puzzle that early theories did not adequately address. scispace.comsciepub.com Since D-fructose is a ketose with the carbonyl group at C-2, the reaction could theoretically proceed to form a bis-hydrazone at either C-1 and C-2 or at C-2 and C-3. sapub.orgsciepub.comsciepub.com However, experimentally, the reaction exclusively yields the C-1, C-2 osazone—the same product obtained from glucose and mannose. scispace.comsciepub.com

This observed regioselectivity was a major gap in the understanding of the reaction mechanism and was often overlooked in early literature. scispace.comsciepub.comsciepub.com Weygand's mechanisms were initially developed to explain the reaction with aldoses and did not inherently account for why the reaction with fructose favors C-1 over C-3. scispace.comsapub.org

More recent mechanistic proposals have addressed this challenge by focusing on the difference in the chemical environment of the hydroxyl groups at C-1 (a primary alcohol) and C-3 (a secondary alcohol). sapub.orgsciepub.comsciepub.com The prevailing explanation suggests that the regioselectivity is determined in the oxido-reduction step after the initial fructose phenylhydrazone is formed. sciepub.com It is proposed that the β-nitrogen of the phenylhydrazone moiety forms a preferential hydrogen bond with the more acidic primary hydroxyl group at C-1. sapub.org This proximity facilitates a cyclic, five-membered transition state, allowing for a 1,4-hydrogen transfer that leads to oxidation at C-1 and subsequent reaction with phenylhydrazine, thus explaining the exclusive formation of D-fructosazone at the C-1 and C-2 positions. sapub.orgsciepub.com

Interactive Data Table: Key Discoveries in Osazone Chemistry

| Key Figure/Concept | Contribution | Year | Significance |

|---|---|---|---|

| Emil Fischer | Discovery of phenylhydrazine and osazone formation | 1875/1884 | Provided a method to identify and differentiate sugars, revealing stereochemical relationships. yale.educhemistnotes.comwikipedia.orgmsu.eduacademie-sciences.fr |

| Lobry de Bruyn & van Ekenstein | Aldose-ketose isomerization | 1885 | Explained the interconversion of glucose, fructose, and mannose, clarifying why they form the same osazone. wikipedia.orgchemeurope.comresearchgate.net |

| F. Weygand | Mechanistic Routes A and B | 1940s | Proposed detailed pathways for the oxidation step in osazone formation, moving beyond Fischer's initial hypothesis. scispace.comsapub.orgsapub.orgsciepub.com |

Advanced Mechanistic Elucidation of D Fructosazone Formation

Comprehensive Reaction Pathways Leading to D-Fructosazone

The conversion of D-fructose to D-fructosazone upon reaction with excess phenylhydrazine (B124118) is not a simple condensation. It involves a cascade of intricate chemical transformations that ultimately lead to the formation of a bis-phenylhydrazone at the C-1 and C-2 positions of the sugar. microbenotes.com

Initial Phenylhydrazone Formation from D-Fructose

The first step in the formation of D-fructosazone is the reaction of the keto group of D-fructose with one molecule of phenylhydrazine to form D-fructose phenylhydrazone. sciepub.commgcub.ac.in This reaction is a standard condensation reaction between a ketone and a hydrazine derivative, resulting in the formation of a hydrazone with the elimination of a water molecule. study.com This initial reaction is a well-established principle in organic chemistry. sapub.org

The reaction begins with the nucleophilic attack of the nitrogen atom of phenylhydrazine on the carbonyl carbon of D-fructose. This is followed by a proton transfer and the subsequent elimination of a water molecule to yield the corresponding phenylhydrazone.

Role of Heyns Rearrangement and Amadori Isomerization in Fructosazone Synthesis

The subsequent steps leading to the formation of the osazone at C-1 and C-2 involve critical molecular rearrangements. website-files.com The mechanism of osazone formation has been a subject of extensive study, with proposals from researchers like Weygand suggesting pathways that involve rearrangements analogous to the Amadori and Heyns rearrangements. sciepub.comwebsite-files.com

The Heyns rearrangement describes the isomerization of a ketosylamine to a 2-amino-2-deoxy-aldose. sapub.orgscispace.com In the context of fructosazone formation, a variant of this rearrangement is pivotal. sapub.orgwebsite-files.com The initially formed D-fructose phenylhydrazone undergoes a rearrangement that is conceptually similar to the Heyns rearrangement, which typically involves an amine. sciepub.comsapub.org This rearrangement facilitates the subsequent oxidation at the C-1 position.

The Amadori rearrangement, which is the isomerization of an N-glycoside of an aldose to a 1-amino-1-deoxy-ketose, also provides a conceptual framework for understanding the intramolecular redox processes that occur during osazone formation. sciepub.comwikipedia.org Weygand proposed that the oxidation step in osazone formation can be explained as a variant of the Amadori rearrangement. sciepub.com These rearrangements are crucial for understanding how the hydroxyl group at C-1 is ultimately oxidized to a level that can react with a second molecule of phenylhydrazine.

Regioselective Oxidation and Subsequent Hydrazone Formation at C-1 and C-2 of D-Fructose

A key question in the formation of D-fructosazone is the regioselectivity of the reaction. sapub.org While D-fructose has a carbonyl group at C-2 and hydroxyl groups at both C-1 and C-3, the reaction exclusively forms the osazone at the C-1 and C-2 positions. sciepub.comsapub.org The reaction does not proceed to form a bis-phenylhydrazone at C-2 and C-3. sciepub.comsapub.org

The regioselectivity is established after the formation of the initial D-fructose phenylhydrazone. sciepub.com The crucial step is an internal oxido-reduction reaction. sciepub.comsciepub.com This process is explained by a 1,4-hydrogen transfer through a cyclic, five-membered transition state. sciepub.comsciepub.com The difference in acidity between the primary alcohol at C-1 and the secondary alcohol at C-3 is a determining factor. sciepub.com The primary alcohol at C-1 is more acidic and therefore a better hydrogen donor, favoring the formation of a hydrogen bond that facilitates the rearrangement and subsequent oxidation at this position. researchgate.net

Following the rearrangement and oxidation of the C-1 hydroxyl group to a carbonyl group, a second molecule of phenylhydrazine reacts at this newly formed aldehyde functionality. study.com A third molecule of phenylhydrazine is consumed in the oxidation step. mgcub.ac.in This series of reactions, including the final condensation, results in the formation of the vicinal bis-phenylhydrazone known as D-fructosazone, which is identical to the osazone formed from D-glucose and D-mannose. microbenotes.comaakash.ac.in

Identification and Characterization of Key Reactive Intermediates in D-Fructosazone Pathway

The elucidation of the D-fructosazone formation mechanism has been advanced by the identification and characterization of key reactive intermediates. These transient species provide critical evidence for the proposed reaction pathways.

Isolation and Analysis of D-Fructosylamine and Related Amino Derivatives

While D-fructosylamine itself is an intermediate in the classical Heyns rearrangement, its direct isolation from the osazone reaction mixture is challenging due to its transient nature. sapub.orgscispace.com However, studies on the Heyns rearrangement using ammonia (B1221849) or other amines with fructose (B13574) have led to the isolation and characterization of the resulting 2-amino-2-deoxy-aldoses, providing strong evidence for the existence of the intermediate ketosylamine. sapub.org For instance, the intermediate D-fructosylamine, though not isolated, was shown to isomerize into 2-amino-2-deoxy-D-glucose (D-glucosamine). sapub.orgscispace.com Furthermore, the use of anhydrous isopropyl- and cyclohexylamine in place of ammonia allowed for the formation of the corresponding rearranged amines. sapub.org In a related study, D-fructosylethylamine was isolated in crystalline form, lending further support to the formation of such intermediates. researchgate.net

| Reactant Amine | Intermediate | Rearranged Product |

| Ammonia | D-Fructosylamine | 2-amino-2-deoxy-D-glucose (D-glucosamine) |

| Isopropylamine | N-isopropyl-D-fructosylamine | N-isopropyl-2-amino-2-deoxy-D-glucose |

| Cyclohexylamine | N-cyclohexyl-D-fructosylamine | N-cyclohexyl-2-amino-2-deoxy-D-glucose |

| Ethylamine | D-Fructosylethylamine | 2-ethylamino-2-deoxy-α-D-glucose |

Structural Elucidation of 2-Deoxy-2-phenylhydrazino-D-glucose Derivatives

A pivotal intermediate in the currently accepted mechanism for fructosazone formation is 2-deoxy-2-phenylhydrazino-D-glucose. sciepub.com This compound results from the regioselective rearrangement of the initially formed D-fructose phenylhydrazone. sciepub.comsciepub.com The formation of this intermediate is a key step that directs the reaction towards the formation of the osazone at C-1 and C-2. sciepub.com

The structural elucidation of this intermediate and its subsequent reaction products is supported by experimental evidence, including studies that are in accordance with Shemyakin's experimental results. sciepub.comsapub.org The 2-deoxy-2-phenylhydrazino-D-glucose intermediate then reacts further to form a phenylhydrazone at C-1. sapub.org Subsequent elimination of aniline (B41778) leads to an α-imino phenylhydrazone, which then reacts with another molecule of phenylhydrazine to form an aminal. sapub.org The final step is the loss of ammonia to yield the D-fructosazone. sapub.org

| Intermediate | Description |

| D-fructose phenylhydrazone | Initial product of the reaction between D-fructose and one equivalent of phenylhydrazine. sciepub.com |

| 2-deoxy-2-phenylhydrazino-D-glucose | Key rearranged intermediate that dictates the regioselectivity of the reaction. sciepub.com |

| α-imino phenylhydrazone | Formed after the reaction of 2-deoxy-2-phenylhydrazino-D-glucose with phenylhydrazine and subsequent elimination of aniline. sapub.org |

| Aminal | Formed from the reaction of the α-imino phenylhydrazone with another molecule of phenylhydrazine. sapub.org |

Characterization of α-Imino Phenyl-Hydrazone and Aminal Intermediates

The formation of D-fructosazone proceeds through a series of key reactive intermediates, with the α-imino phenyl-hydrazone and a subsequent aminal adduct being central to the mechanism. Following the initial formation of fructose phenylhydrazone and an internal oxido-reduction, an α-imino phenyl-hydrazone is formed. This intermediate is consistent with the experimental results from isotopic labeling studies. sapub.orgscispace.com

The reaction sequence leading to the final osazone product involves the following steps:

The 2-deoxy-2-phenylhydrazino-D-glucose intermediate forms its corresponding phenylhydrazone. sapub.orgscispace.com

This compound then eliminates a molecule of aniline, leading to the formation of the critical α-imino phenyl-hydrazone intermediate. sapub.orgscispace.com

The α-imino phenyl-hydrazone subsequently reacts with a third molecule of phenylhydrazine. This addition reaction leads to the formation of an unstable tetrahedral intermediate known as an aminal. sapub.orgsciepub.com

Finally, the aminal intermediate undergoes elimination, losing a molecule of ammonia to yield the stable, final D-fructosazone product. sapub.orgsciepub.comyoutube.com

Molecular Factors Governing Regioselectivity in D-Fructosazone Synthesis

A significant point of inquiry in the formation of D-fructosazone has been its distinct regioselectivity. While the keto group of D-fructose is at the C-2 position, offering two adjacent carbons (C-1 and C-3) for the second hydrazone formation, the reaction exclusively occurs at the C-1 and C-2 positions, yielding the same osazone as D-glucose and D-mannose. sapub.orgsciepub.comsciepub.com The reaction does not proceed at the C-2 and C-3 positions. sapub.orgsciepub.com This observed regiochemistry is not arbitrary and is governed by specific molecular factors that favor the reaction at the primary alcohol on C-1 over the secondary alcohol on C-3. scispace.comsciepub.com

Influence of Hydroxyl Group Acidity and Positional Effects (Primary vs. Secondary Alcohol)

The primary determinant for the regioselectivity of the D-fructosazone formation is the difference in acidity between the primary hydroxyl group at C-1 and the secondary hydroxyl group at C-3 of the initially formed fructose phenylhydrazone. sciepub.comsciepub.com

Acidity: Primary alcohols are generally more acidic than secondary alcohols. Consequently, the hydroxyl group at C-1 is a more effective hydrogen donor compared to the one at C-3. sciepub.com

Hydrogen Bonding: The β-nitrogen of the phenylhydrazone moiety acts as a Lewis base and can form a hydrogen bond with a vicinal hydroxyl group. sapub.org Due to its greater acidity, the primary -OH at C-1 forms a more favorable hydrogen bond with this β-nitrogen. sapub.orgsciepub.com This preferential hydrogen bond formation is the initial and critical step that directs the subsequent reaction pathway. sciepub.com

The table below summarizes the positional effects influencing the reaction.

| Feature | C-1 Position | C-3 Position | Outcome |

| Alcohol Type | Primary | Secondary | Reaction favored at C-1 |

| Acidity | Higher | Lower | C-1 OH is a better hydrogen donor |

| Hydrogen Bonding | Preferred with β-nitrogen | Less favorable | Directs the subsequent oxidation step |

Proposed 1,4-Hydrogen Transfer Mechanisms via Internal Catalysis

The crucial oxido-reduction step, which converts the hydroxymethyl group at C-1 into a carbonyl group (or its equivalent), is explained by an internal, concerted mechanism. sciepub.comsciepub.com This process is described as a 1,4-hydrogen transfer that occurs via a cyclic, five-membered transition state. sciepub.comsciepub.com

This internal catalysis mechanism involves:

Formation of the preferred hydrogen bond between the C-1 primary alcohol and the β-nitrogen of the hydrazone. sciepub.com

This arrangement facilitates a cyclic, concerted transfer of a proton from the hydroxyl group to the nitrogen and a hydride shift from the carbon to the nitrogen, effectively oxidizing C-1. sciepub.com

The five-membered ring structure of the transition state is sterically favored over a potential six-membered ring that would be required for a similar reaction involving the C-3 hydroxyl group. sciepub.com

This intramolecular, autocatalyzed rearrangement does not require an external catalyst and is driven by the favorable energetic and steric factors of the five-membered cyclic transition state. sciepub.comsciepub.com

Mechanistic Insights from Isotopic Labeling Studies (e.g., 15N)

Isotopic labeling studies have been instrumental in validating the proposed mechanistic pathways for osazone formation, particularly Weygand's route A. Experiments conducted by Shemyakin and coworkers provided definitive evidence against earlier proposed mechanisms. sciepub.comsciepub.com

In these experiments, D-fructose was reacted with p-nitrophenylhydrazine that was labeled with ¹⁵N at the β-nitrogen position (the nitrogen not directly attached to the phenyl group). This labeled D-fructose-β-¹⁵N-p-nitrophenylhydrazone was then heated with unlabeled phenylhydrazine. scispace.comsciepub.com

The key findings from this study are summarized below:

| Reactant | Labeled Position | Products Analyzed for ¹⁵N | Location of ¹⁵N Label in Products | Mechanistic Implication |

| D-fructose-β-¹⁵N-p-nitrophenylhydrazone | β-Nitrogen of the hydrazone | Ammonia, p-nitroacetanilide (from the eliminated aniline) | Almost the entire ¹⁵N label was found in the ammonia. scispace.comsciepub.com | Supports Weygand's route A, where the initially attached hydrazone is eliminated as ammonia after the oxidation and second condensation steps. sciepub.com |

These results demonstrated that the nitrogen from the first phenylhydrazine molecule that condenses with the sugar is ultimately eliminated as ammonia. scispace.comsciepub.com This is consistent with the formation of an α-imino phenyl-hydrazone intermediate, which then reacts with a third molecule of phenylhydrazine to form an aminal, followed by the elimination of the now-labeled ammonia. sciepub.com

Synthetic Strategies and Derivatization of D Fructosazone

Condensation Methodologies for D-Fructosazone Synthesis from D-Fructose

The primary method for synthesizing D-Fructosazone is through the condensation reaction of D-fructose with an excess of phenylhydrazine (B124118). psmjournals.orgaakash.ac.in This reaction is a cornerstone in classic carbohydrate chemistry, historically used for the identification and characterization of sugars. researchgate.net The formation of the osazone involves the reaction of one molecule of the sugar with three molecules of phenylhydrazine. yale.edusapub.org Two molecules of phenylhydrazine are incorporated into the final osazone structure, while the third molecule acts as an oxidizing agent, being reduced to aniline (B41778) and ammonia (B1221849) in the process. yale.edu

The reaction is typically conducted by heating the sugar sample with phenylhydrazine in a suitable solvent, often water with a slightly acidic medium like acetic acid to facilitate the reaction. rsc.orgnumberanalytics.com The mixture is heated, commonly in a boiling water bath, for a specific duration until the characteristic yellow, crystalline osazone precipitates. numberanalytics.comajgreenchem.com The precipitate can then be filtered and purified by recrystallization from a solvent such as alcohol. ajgreenchem.com

Research has demonstrated specific conditions and outcomes for this synthesis. For instance, the condensation of D-fructose with phenylhydrazine has been reported to yield D-Fructosazone with a percentage yield of 54.66%. psmjournals.orgthepsm.net While conventional heating methods may require about 30 minutes, modern, energy-efficient microwave-assisted organic synthesis (MAOS) has been shown to significantly reduce the reaction time to as little as 5-6 minutes. ajgreenchem.com

| Parameter | Conventional Method | Microwave-Assisted Method |

| Reagents | D-Fructose, Phenylhydrazine hydrochloride, Sodium acetate, Water/Acetic Acid numberanalytics.comajgreenchem.com | D-Fructose, Phenylhydrazine hydrochloride, Sodium acetate, Water ajgreenchem.com |

| Heating | Boiling Water Bath numberanalytics.comajgreenchem.com | Microwave Reactor (e.g., 500 W, 70 °C) ajgreenchem.com |

| Time | Approx. 30 minutes ajgreenchem.com | Approx. 5-6 minutes ajgreenchem.com |

| Product | D-Fructosazone (yellow crystalline solid) ajgreenchem.com | D-Fructosazone (yellow crystalline solid) ajgreenchem.com |

| Reported Yield | 54.66% psmjournals.orgthepsm.net | High yields reported ajgreenchem.com |

A summary of synthetic methodologies for D-Fructosazone.

Exploration of D-Fructosazone Derivatives and Analogues

The exploration of D-Fructosazone derivatives has primarily focused on modifications of the phenylhydrazine moieties. These derivatives are useful for further structural identification and for studying reaction mechanisms. Substituted phenylhydrazines can be used in the condensation reaction to yield corresponding substituted osazones. rsc.org

Key research in this area includes the preparation of halogenated derivatives. For example, reacting glucose (which forms the same osazone as fructose) with m-bromophenylhydrazine results in the formation of glucose m-bromophenylosazone. rsc.org Similarly, the use of 2,4-dibromophenylhydrazine can produce glucose 2:4-dibromophenylosazone. rsc.org These substituted osazones can undergo further chemical transformations. For instance, oxidation with bromine water can convert these bromo-substituted osazones into the corresponding osotriazoles, a different class of heterocyclic derivatives. rsc.org

Another area of study involves the formation of a dibromo osazone via acid catalysis, which highlights the reactivity of the osazone structure itself. sciepub.com These studies on derivatives and analogues are critical for understanding the chemical properties and potential applications of the osazone scaffold.

Comparative Analysis with Other Carbohydrate Osazones

Structural Similarities and Differences with Glucosazone and Mannosazone

A significant and defining characteristic of D-Fructosazone is that it is structurally identical to the osazones formed from D-glucose (D-Glucosazone) and D-mannose (D-Mannosazone). yale.edunumberanalytics.commsu.edu This identity arises because the osazone formation reaction involves the carbonyl group (at C-2 in fructose) and the adjacent carbon (C-1). scispace.com This process eliminates the stereochemical differences at the first two carbon atoms of these monosaccharides. numberanalytics.com

D-glucose and D-mannose are C-2 epimers, meaning they differ only in the stereochemical arrangement around the second carbon atom. D-fructose, a ketose, is an isomer of the aldoses glucose and mannose. Since the configurations at C-1 and C-2 are lost during the formation of the bis-phenylhydrazone, and all three sugars share the identical configuration at C-3, C-4, and C-5, they all converge to form the same final osazone product. researchgate.net

| Parent Sugar | Type | Key Structural Feature | Resulting Osazone |

| D-Fructose | Ketohexose | Carbonyl at C-2 numberanalytics.com | Identical to Glucosazone/Mannosazone yale.edu |

| D-Glucose | Aldohexose | Aldehyde at C-1 msu.edu | Identical to Fructosazone/Mannosazone yale.edu |

| D-Mannose | Aldohexose | C-2 Epimer of D-Glucose msu.edu | Identical to Fructosazone/Glucosazone yale.edu |

Comparison of monosaccharides yielding the identical osazone.

Studies on Mixed Osazone Formation

The study of mixed osazone formation provides deeper insight into the reaction mechanism. This involves using two different aryl hydrazines in the reaction. sciepub.com Research has been conducted by reacting a pre-formed phenylhydrazone, such as D-mannose phenylhydrazone, with a different substituted phenylhydrazine, like p-bromophenylhydrazine. sciepub.com

This process can lead to a mixed ene-bis-hydrazine intermediate. sciepub.com In one such study, the subsequent elimination of aniline and p-bromoaniline occurred in a ratio of 30:70. This experimental result was contrary to what would be predicted based on the basicity of the aniline fragments, indicating a complex reaction mechanism that is not governed by simple acid-base properties alone. sciepub.com These studies on mixed osazone formation, including those using reagents like p-nitrophenylhydrazine, have been crucial in evaluating the proposed mechanistic pathways for osazone formation, such as the Weygand mechanisms. scispace.com

Sophisticated Analytical and Spectroscopic Investigations of D Fructosazone

Advanced Spectroscopic Techniques for Structural and Mechanistic Analysis

Spectroscopic methods are indispensable in the study of D-fructosazone, providing detailed insights into its molecular architecture and the reactive intermediates involved in its synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of D-fructosazone and related compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR studies on D-fructose, the precursor to D-fructosazone, have successfully identified and assigned resonances for its various tautomeric forms in solution, including the keto form which is a direct precursor to the osazone. nih.gov This foundational knowledge is critical for understanding the subsequent reaction pathways. Two-dimensional NMR techniques, such as HETCOR (Heteronuclear Correlation) and COSY (Correlation Spectroscopy), have been instrumental in assigning the complex spectra of fructose (B13574) tautomers. uoc.gr While specific high-resolution NMR data for D-fructosazone itself is not extensively detailed in readily available literature, the analysis of its precursor, D-fructose, provides a strong basis for its structural confirmation. For instance, the ¹H NMR spectrum of D-fructose in D₂O shows distinct signals for its different anomeric forms, which are key to tracking the reaction progress. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. researchgate.net In studies of D-fructose, ¹³C NMR has been used to determine the distribution of its various isomers in solution. researchgate.netnih.gov The chemical shifts of the carbon atoms are sensitive to their local electronic environment, allowing for the differentiation of the carbonyl carbon and the various hydroxyl-bearing carbons, which are the sites of reaction during osazone formation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for D-Fructose Tautomers in D₂O

| Tautomer | Nucleus | Chemical Shift (ppm) |

|---|---|---|

| β-pyranose | ¹H | 3.5-4.2 |

| ¹³C | 63.9 - 104.7 | |

| β-furanose | ¹H | 3.6-4.1 |

| ¹³C | 63.5 - 101.9 | |

| α-furanose | ¹H | 3.7-4.2 |

| ¹³C | 62.3 - 104.9 | |

| keto | ¹H | 3.6-4.3 |

| ¹³C | 64.8 - 210.3 |

Note: This table presents a generalized range of chemical shifts. Actual values can vary based on experimental conditions. Data compiled from multiple sources. nih.govnih.govresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques used to identify functional groups and conjugated systems within the D-fructosazone molecule.

IR spectroscopy is particularly useful for identifying the key functional groups present in D-fructosazone. The IR spectrum of D-fructosazone would be expected to show characteristic absorption bands for N-H, C=N, C=C, and O-H stretching vibrations. sdiarticle5.com For comparison, the IR spectrum of D-fructose shows a strong, broad absorption in the 3500-3200 cm⁻¹ region, characteristic of O-H stretching, and a series of bands in the 1150-1000 cm⁻¹ region, corresponding to C-O stretching and O-H bending vibrations. pw.edu.plnist.gov The formation of the osazone introduces new bands corresponding to the phenylhydrazone moieties. For example, phenyl-D-glucosazone, a closely related compound, exhibits characteristic IR peaks at approximately 3355 cm⁻¹ (O-H), 3129 cm⁻¹ (N-H), 1531 cm⁻¹ (C=C), and 1383 cm⁻¹ (C-O). sdiarticle5.com

UV-Vis spectroscopy is employed to study the electronic transitions within the molecule, particularly the conjugated systems. The formation of the bis-phenylhydrazone structure in D-fructosazone results in an extended system of conjugation, leading to strong absorption in the UV-Vis region. This property is often utilized for the quantitative determination of sugars after their conversion to osazones. tandfonline.com The reaction of osazone intermediates with electron acceptors can form charge-transfer complexes, which are also studied using UV-Vis spectroscopy. tandfonline.com

Table 2: Characteristic IR Absorption Frequencies for Functional Groups in Phenyl-D-glucosazone

| Functional Group | IR Frequency (cm⁻¹) |

|---|---|

| O-H | 3355.31 |

| N-H | 3129.21 |

| C=C | 1531.57 |

| C-O | 1382.65 |

Data sourced from a study on Phenyl-D-glucosazone. sdiarticle5.com

High-Resolution Mass Spectrometry for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) is a vital tool for the precise determination of the molecular weight and elemental composition of D-fructosazone. HRMS provides a highly accurate mass measurement, allowing for the unambiguous confirmation of the molecular formula (C₁₈H₂₂N₄O₄ for D-fructosazone). chembk.com Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of the atoms within the molecule and to confirm the presence of the phenylhydrazone moieties and the carbohydrate backbone. Spectroscopic investigations of osazone intermediates and their complexes often employ mass spectrometry to elucidate and confirm the proposed structures. tandfonline.com

Chromatographic Separation Techniques in Osazone Studies

Chromatographic techniques are essential for the separation and purification of D-fructosazone from reaction mixtures and for the analysis of the parent sugars.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the analysis of carbohydrates. azom.com Sugars can be derivatized to their osazones, which have strong UV absorbance, allowing for sensitive detection. tandfonline.com HPLC methods have been developed for the separation and quantification of various sugars following their conversion to osazones. nih.gov For instance, ascorbic acid analogs have been determined by HPLC after derivatization to their osazones, with detection at 500 nm. nih.gov The separation is typically achieved on normal-phase or reversed-phase columns, depending on the specific osazone and the desired separation. tandfonline.comnih.gov

Thin-Layer Chromatography (TLC) is another valuable chromatographic technique for the analysis of sugars and their derivatives. bme.hu TLC can be used to monitor the progress of the osazone formation reaction and to separate different osazones. The separated spots on the TLC plate can be visualized using specific spray reagents. kau.edu.sa For example, in the analysis of vitamin C, osazones are formed and then separated by TLC. bme.hu

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| D-Fructosazone |

| D-Fructose |

| Phenylhydrazine (B124118) |

| Phenyl-D-glucosazone |

| Ascorbic acid |

| 2,3:4,5-di-O-isopropylidene-1-O-methyl-beta-D-fructopyranose |

Thermogravimetric and Thermo-kinetic Analysis Methodologies

Thermogravimetric Analysis (TGA) and Differential Thermogravimetry (DTG) are pivotal techniques in thermal analysis used to investigate the thermal stability and decomposition profile of chemical compounds. uni-mysore.ac.insbcollege.ac.in TGA continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere, typically an inert gas such as nitrogen to prevent oxidative degradation. labwrench.comredalyc.org The resulting TGA curve plots the percentage of weight loss against temperature, revealing the temperature ranges in which the material decomposes. The first derivative of this curve, known as the DTG curve, shows the rate of mass loss, with peaks indicating the temperatures at which the decomposition rate is at its maximum. libretexts.org

While specific, detailed research findings from the thermogravimetric analysis of D-Fructosazone are not available in the reviewed scientific literature, the methodology can be illustrated using data from a well-characterized, complex heterocyclic compound. The following data, derived from the analysis of the pharmaceutical compound Glibenclamide, is presented as a representative example to demonstrate the technique and the nature of the data obtained. nih.gov This compound undergoes a multi-stage decomposition, which is typical for complex organic molecules.

The thermal decomposition of the sample was studied under a dynamic nitrogen atmosphere. The analysis reveals a multi-stage decomposition process, with each stage corresponding to the cleavage and volatilization of specific fragments of the molecule. The key findings from the TGA and DTG curves are summarized in the table below.

Table 1: Thermal Decomposition Stages (Representative Example)

| Decomposition Stage | Temperature Range (°C) | Peak Temperature (DTG) (°C) | Weight Loss (%) | Associated Fragment Loss |

|---|---|---|---|---|

| 1 | 185 - 286.60 | ~260 | 28.54 | C₇H₁₃N₂O |

| 2 | 286.60 - 392.36 | ~351 | 43.13 | C₁₀H₁₁NClO₂ |

| 3 | 392.36 - 677.53 | ~580 | 28.34 | C₆H₄SO₂ |

(Data sourced from a study on Glibenclamide and is for illustrative purposes only) nih.gov

Following the thermogravimetric analysis, thermo-kinetic studies are conducted to elucidate the kinetics of the decomposition reactions. These studies involve applying mathematical models to the TGA data to calculate key kinetic parameters, such as the activation energy (Ea), the pre-exponential factor (A), enthalpy of activation (ΔH), and entropy of activation (ΔS). uni-mysore.ac.inredalyc.org Common methods for these calculations include model-fitting approaches like the Coats-Redfern method and isoconversional (model-free) methods. redalyc.org The activation energy represents the minimum energy required to initiate the decomposition reaction and is a critical measure of the compound's thermal stability.

The kinetic parameters for each decomposition stage of the representative compound were calculated and are presented below.

Table 2: Thermo-kinetic Parameters of Decomposition (Representative Example)

| Decomposition Stage | Activation Energy (Ea) (kJ/mol) | Pre-exponential Factor (A) (s⁻¹) | Enthalpy of Activation (ΔH*) (kJ/mol) | Entropy of Activation (ΔS*) (J/mol·K) |

|---|---|---|---|---|

| 1 | 134.62 | 2.16 x 10¹¹ | 130.01 | -35.24 |

| 2 | 114.15 | 1.13 x 10⁷ | 109.00 | -119.52 |

| 3 | 229.41 | 1.58 x 10¹¹ | 222.71 | -42.88 |

(Data sourced from a study on Glibenclamide and is for illustrative purposes only) nih.gov

This comprehensive analysis, combining TGA with kinetic modeling, provides a deep understanding of a compound's thermal behavior. It identifies the temperatures of instability, the number of decomposition steps, and the energy barriers associated with these processes, which is crucial for determining the material's thermal endurance and predicting its decomposition mechanism.

Computational Chemistry and Theoretical Modeling of D Fructosazone Reactivity

Quantum Mechanical Approaches to Reaction Mechanisms

Quantum mechanics (QM) offers a powerful framework for dissecting complex reaction pathways. By solving approximations of the Schrödinger equation, QM methods can calculate the electronic structure and energy of molecules, including transient species like transition states and reaction intermediates.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the mechanisms of organic reactions. laccei.org DFT calculations can map out the potential energy surface of a reaction, identifying the low-energy paths that connect reactants to products. libretexts.org A key application is the location of transition states—the highest energy point along a reaction coordinate—and the calculation of the activation energy, which governs the reaction rate. ucsb.educcl.net

While specific DFT studies detailing the complete energetic profile of D-fructosazone formation are not extensively documented in peer-reviewed literature, the methodology has been successfully applied to analyze the bonding and electronic structure of related osazone complexes. For instance, DFT calculations on glyoxalbis(N-phenyl)osazone metal complexes have been used to optimize molecular geometries and analyze frontier molecular orbitals (HOMO-LUMO), which are crucial for understanding reactivity. acs.orgbiomedres.usjyu.fi Furthermore, DFT has been employed to investigate the reaction mechanisms of fructose (B13574) conversion to other valuable chemicals, demonstrating its utility in carbohydrate chemistry. laccei.orgrsc.org

For D-fructosazone, a DFT study would typically involve calculating the energies of intermediates and transition states for the reaction proceeding at both the C-1 and C-3 positions. The difference in activation energies (ΔG‡) for the rate-determining steps would provide a quantitative explanation for the observed regioselectivity.

Illustrative DFT Energetics Data for Competing Pathways

| Species | Pathway | Method | Calculated Parameter | Illustrative Value (kcal/mol) |

|---|---|---|---|---|

| Transition State 1 (TS1) | Reaction at C-1 | ωB97X-D/6-311+G(d,p) | Activation Free Energy (ΔG‡) | 22.5 |

| Transition State 2 (TS2) | Reaction at C-3 | ωB97X-D/6-311+G(d,p) | Activation Free Energy (ΔG‡) | 28.0 |

| Intermediate 1 (Int1) | C-1 Product | ωB97X-D/6-311+G(d,p) | Relative Free Energy (ΔG) | -5.2 |

| Intermediate 2 (Int2) | C-3 Product | ωB97X-D/6-311+G(d,p) | Relative Free Energy (ΔG) | -1.5 |

Note: The values in this table are illustrative examples to demonstrate typical outputs of a DFT study and are not based on published experimental or computational data for D-fructosazone.

For situations requiring very high accuracy in thermochemical data, chemists turn to high-level ab initio composite methods like Gaussian-n (Gn) theories, including G4MP2. nih.gov These methods systematically combine results from different levels of theory and basis sets to approximate the results of a much more computationally expensive calculation, yielding energies often within 1 kcal/mol of experimental values. mgcub.ac.in They are particularly valuable for determining the relative stability of reaction intermediates, which can dictate the predominant reaction pathway.

Direct application of G4MP2 theory to the intermediates of D-fructosazone formation has not been reported. However, its power has been demonstrated in closely related systems. For example, G4MP2 calculations have been used to create detailed free energy landscapes for the acid-catalyzed decomposition of fructose and glucose to platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF). jomardpublishing.com These studies predict the relative stabilities of various protonated species and dehydated intermediates, providing a thermodynamic basis for observed reaction pathways.

In the context of D-fructosazone, the mechanism involves several key intermediates, including the initial fructose phenylhydrazone, tautomeric forms like enol-hydrazines or hydroxy-aminoethylenes, and the α-iminoketone. yale.edusapub.org High-level ab initio calculations could provide precise relative energies for these species, clarifying which intermediates are most stable and thus most likely to be populated during the reaction.

Illustrative G4MP2 Relative Energies for Fructosazone Intermediates

| Intermediate Species | Description | Method | Illustrative Relative Energy (kcal/mol) |

|---|---|---|---|

| Fructose Phenylhydrazone | Initial adduct | G4MP2 | 0.0 (Reference) |

| Enamine Intermediate (C-1) | Tautomer involving C-1 OH | G4MP2 | +12.8 |

| Enamine Intermediate (C-3) | Tautomer involving C-3 OH | G4MP2 | +16.5 |

| α-imino phenylhydrazone | Product after oxidation | G4MP2 | -8.7 |

Note: This table presents hypothetical G4MP2 results to illustrate how the method would be used to compare the stability of proposed reaction intermediates. The values are not from published literature.

Theoretical Models for Regioselectivity and Stereochemical Control

A central question in the formation of D-fructosazone is its regioselectivity: why does the reaction of D-fructose with phenylhydrazine (B124118) occur at the C-1 and C-2 positions, rather than the C-2 and C-3 positions? sapub.org While the initial phenylhydrazone forms at the C-2 carbonyl, the subsequent oxidation and reaction with a second phenylhydrazine molecule exclusively involves the C-1 position. researchgate.netresearchgate.net

Theoretical models, supported by molecular modeling, have been proposed to explain this phenomenon. sapub.org The prevailing explanation focuses on the formation of a stabilized, cyclic intermediate. After the initial formation of the D-fructose phenylhydrazone, the molecule can adopt a conformation that allows for an intramolecular hydrogen bond.

The proposed mechanism suggests that a hydrogen bond forms between the hydroxyl group at C-1 and the β-nitrogen of the phenylhydrazone moiety. sapub.org This interaction creates a stable, six-membered ring-like structure. This chelation facilitates a 1,4-hydrogen transfer, leading to an enol-hydrazine tautomer, which is a key step toward oxidation at the C-1 position. Molecular modeling indicates that this six-membered ring intermediate is sterically favored and less strained compared to the alternative seven-membered ring that would be formed by involving the hydroxyl group at C-3. sapub.org This difference in stability effectively directs the reaction to the C-1 position, thus controlling the regioselectivity and the final stereochemistry of the product. numberanalytics.comlibretexts.org

Comparison of Theoretical Intermediates for Regioselectivity

| Feature | Reaction at C-1 | Reaction at C-3 |

|---|---|---|

| Key Interaction | Intramolecular H-bond between C1-OH and hydrazone N-β | Intramolecular H-bond between C3-OH and hydrazone N-β |

| Intermediate Ring Size | 6-membered ring | 7-membered ring |

| Steric Strain | Lower, atoms are farther apart | Higher, atoms are more crowded sapub.org |

| Energetic Stability | More stable | Less stable |

| Outcome | Observed Product (D-Fructosazone) | Not Observed |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Analogues and Intermediates

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. slideshare.net These models use molecular descriptors—numerical values that encode steric, electronic, or hydrophobic features—to predict the activity of new, unsynthesized compounds.

There are no known QSAR studies performed directly on D-fructosazone, as it is primarily a derivative used for identification rather than a compound optimized for a specific biological activity. However, QSAR methodologies have been extensively applied to its structural components and related analogues, namely phenylhydrazone derivatives and carbohydrates. nih.govplos.orgnih.gov

Studies on phenylhydrazone derivatives have successfully developed QSAR models to predict antifungal activity. nih.govrsc.org These models often employ descriptors derived from 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), which calculate steric and electrostatic fields around the molecules. nih.gov Other studies have used NMR chemical shifts as electronic descriptors to correlate with antifungal properties, concluding that substituting with electron-withdrawing groups could enhance activity. nih.gov These examples show how QSAR could theoretically be used to guide the design of D-fructosazone analogues if a specific activity were being targeted.

Example of a 3D-QSAR Study on Phenylhydrazone Analogues

| QSAR Model | Statistical Metric | Steric Fields | Electrostatic Fields | H-Bond Donor | H-Bond Acceptor |

|---|---|---|---|---|---|

| CoMFA | q² = 0.565; r² = 0.983 | 65.1% | 34.9% | N/A | N/A |

| CoMSIA | q² = 0.823; r² = 0.945 | 18.9% | 33.7% | 20.3% | 27.1% |

Data adapted from a 3D-QSAR study on antifungal tetronic acid derivatives containing a substituted phenylhydrazine moiety. nih.gov q² is the cross-validated correlation coefficient, r² is the non-cross-validated correlation coefficient. The percentages represent the contribution of each field to the model.

Interactions and Implications of D Fructosazone in Complex Chemical Environments

D-Fructosazone in the Context of Maillard Reaction Chemistry

The Maillard reaction is a cornerstone of non-enzymatic browning, involving a complex cascade of reactions initiated by the condensation of a reducing sugar with an amino compound, such as an amino acid or a protein. mdpi.comwikipedia.org Although D-Fructosazone is not a direct intermediate in the Maillard reaction, its precursor, D-fructose, is a highly reactive participant.

The Maillard reaction is broadly divided into early, advanced, and final stages. wur.nl D-fructose exhibits distinct reactivity throughout this process, often proving more reactive than its aldose isomer, glucose. researchgate.net

Early Stages: The initial step of the Maillard reaction is the condensation of the sugar's carbonyl group with a free amino group to form a Schiff base. frontiersin.org For ketose sugars like fructose (B13574), the unstable Schiff base undergoes a rearrangement to form a 2-amino-2-deoxy-aldose, known as the Heyns rearrangement product. frontiersin.orgnih.gov This is analogous to the Amadori rearrangement that occurs with aldose sugars like glucose. nih.gov The initial stages of the Maillard reaction appear to proceed more rapidly with fructose than with glucose. researchgate.netresearchgate.net This heightened reactivity is partly attributed to the fact that a greater proportion of fructose exists in its more reactive open-chain (keto) form in solution compared to glucose's cyclic form. nih.gov

Advanced Stages: In the advanced stages, the Heyns product degrades through various pathways, which are heavily dependent on the pH of the system. wur.nl These degradation pathways generate numerous highly reactive intermediates, including dicarbonyl compounds like 3-deoxy-d-erythro-hexosulose. researchgate.net At lower pH, the degradation favors 1,2-enolisation, leading to the formation of 5-hydroxymethylfurfural (B1680220) (HMF). wur.nl At higher pH, 2,3-enolisation is more prevalent, yielding a variety of smaller fission products. wur.nl These intermediates are precursors to the final products that influence flavor, aroma, and color. researchgate.net

The reaction between D-fructose and amino acids generates a diverse array of chemical compounds. The pathway begins with the formation of relatively simple intermediates that evolve into a complex mixture of final products.

Key intermediates in the fructose-driven Maillard reaction include the initial Schiff base and the subsequent Heyns products. nih.govresearchgate.net As the reaction progresses, these intermediates break down into smaller, highly reactive carbonyl and dicarbonyl compounds. wur.nl One of the most significant intermediates formed from fructose degradation is 5-hydroxymethylfurfural (HMF), a key precursor to brown pigments. researchgate.netredalyc.org

The final stage of the reaction involves the polymerization of these intermediates into high-molecular-weight, brown nitrogenous polymers known as melanoidins. researchgate.net These melanoidins are responsible for the characteristic brown color of many cooked foods. undip.ac.id Alongside melanoidins, a multitude of volatile compounds are formed, contributing to the desirable aromas and flavors created during cooking. researchgate.net

| Reaction Stage | Compound Type | Specific Examples from D-Fructose | Significance |

|---|---|---|---|

| Early | Initial Adduct | Schiff Base | Unstable initial product of fructose and amino acid condensation. frontiersin.org |

| Early | Rearrangement Product | Heyns Product (e.g., Fructoselysine) | A stable intermediate, analogous to the Amadori product for glucose. mdpi.comnih.gov |

| Advanced | Degradation Intermediate | 3-Deoxy-d-erythro-hexosulose | A key dicarbonyl intermediate in browning pathways. researchgate.net |

| Advanced | Degradation Intermediate | 5-Hydroxymethylfurfural (HMF) | A major browning precursor formed from hexoses. redalyc.orgnih.gov |

| Final | Polymeric Pigments | Melanoidins | High molecular weight compounds responsible for brown color. researchgate.net |

| Final | Volatile Compounds | Furans, Pyrazines | Contribute to the characteristic aroma and flavor of cooked foods. mdpi.com |

Role of Fructose and its Derivatives in Non-Enzymatic Browning Processes

Non-enzymatic browning is a broad term for several types of chemical reactions that produce a brown coloration in foods without the aid of enzymes. The two primary forms are the Maillard reaction and caramelization. numberanalytics.com Fructose and its derivatives are potent contributors to both processes.

Fructose is recognized as one of the most reactive reducing sugars in the Maillard reaction, often producing more intense browning and flavor compounds than glucose under similar conditions. mdpi.comnumberanalytics.com This is evident in various food systems. For example, in the production of guava fruit leather, the inclusion of fructose resulted in a significantly higher browning index and HMF concentration compared to leathers made with sucrose (B13894) or sorbitol. redalyc.org Similarly, studies on orange juice model systems have shown that the addition of fructose enhances the rate of browning during storage. nih.gov

The rate of non-enzymatic browning is influenced by several factors, including temperature, time, water activity, and pH. mdpi.com The Maillard reaction is generally favored under alkaline conditions because the amino groups of amino acids are deprotonated and thus more nucleophilic. frontiersin.org However, fructose can also undergo significant browning via caramelization (in the absence of amino acids), a process that is also accelerated at higher pH. wsu.edu

| Food System/Model | Key Finding | Reference |

|---|---|---|

| Guava Fruit Leather | Fructose-containing leather had the highest Browning Index (90.58) and HMF content (32.3 ng/g) compared to glucose, sucrose, and sorbitol. | redalyc.org |

| Orange Juice Model System | Adding fructose significantly increased the formation of 5-hydroxymethylfurfural and resulted in a higher browning intensity during storage. | nih.gov |

| Mashed Potato Model Food | The non-enzymatic browning of fructose under alkaline conditions was found to be a suitable chemical marker for validating thermal pasteurization processes. | wsu.edu |

| General Sugar Reactivity | Fructose is reported to be 8-10 times more reactive than glucose in the formation of Maillard reaction products. | nih.gov |

Influence on Protein Fructosylation Dynamics in Model Systems

Protein fructosylation is the non-enzymatic attachment of fructose to proteins, a process that can alter their structure and function. nih.gov This reaction is a specific instance of the Maillard reaction where the amino compound is a protein, typically reacting via the ε-amino groups of its lysine (B10760008) residues. nih.gov

Model system studies have been crucial in elucidating the dynamics of fructosylation. In experiments using carbohydrate-free human serum albumin (HSA), incubation with fructose led to the glycation of lysine residues. nih.gov Analysis revealed that approximately 85% of the fructose molecules were attached to the protein via their second carbon (C-2), consistent with the formation of a Heyns product. This contrasts with glucose, which attaches exclusively via its first carbon (C-1) to form an Amadori product. nih.gov

Perhaps the most significant finding from model systems is the potent ability of fructose to induce protein cross-linking. A study using bovine pancreatic ribonuclease A as a model protein found that fructose induced covalent, non-disulfide cross-links about ten times more rapidly than glucose under physiological conditions. nih.gov This accelerated cross-linking is attributed to the higher reactivity of fructose and its degradation products. nih.govresearchgate.net Such modifications can lead to a decrease in protein quality and digestibility. researchgate.netnih.gov

| Feature | Protein Fructosylation (with Fructose) | Protein Glucosylation (with Glucose) |

|---|---|---|

| Initial Rearrangement Product | Heyns Product | Amadori Product |

| Site of Attachment to Lysine | Primarily Carbon-2 of the hexose. nih.gov | Carbon-1 of the hexose. nih.gov |

| Rate of Cross-Linking (Ribonuclease A model) | ~10 times faster than with glucose. nih.gov | Baseline rate. nih.gov |

| Overall Reactivity | Higher, due in part to a greater proportion of the reactive open-chain form. researchgate.netnih.gov | Lower. researchgate.netnih.gov |

Future Directions and Emerging Research Avenues in D Fructosazone Chemistry

Bridging Remaining Theoretical Gaps in Osazone Regiochemistry and Stereochemical Control

A significant area of ongoing research is the quest to fully elucidate the regiochemistry of D-fructosazone formation. Historically, the preferential reaction at the C-1 and C-2 positions of D-fructose to form the same osazone as D-glucose and D-mannose has been a subject of discussion. nih.govnih.govmpg.deyale.edu While several mechanisms have been proposed, there remain theoretical gaps in understanding the precise factors that govern this selectivity over the potential reaction at the C-2 and C-3 positions.

Recent theoretical work has proposed a novel reaction mechanism to explain the observed regioselectivity in fructosazone formation. nih.govmpg.de This proposal is grounded in well-established reactivities and related reactions, aiming to fill the long-standing gap between experimental observation and theoretical explanation. nih.govworldscientific.com The key to this regioselectivity is suggested to lie in the initial steps following the formation of the fructose (B13574) phenylhydrazone. nih.gov

The proposed mechanism for the regioselective formation of D-fructosazone involves a series of steps that favor reaction at C-1. This preference is attributed to the differing chemical environments of the primary alcohol at C-1 and the secondary alcohol at C-3. nih.gov Molecular modeling suggests that the formation of a hydrogen bond plays a crucial role in directing the reaction pathway. nih.gov

Key Research Findings on Regiochemistry:

| Factor | Influence on Regioselectivity | Supporting Evidence |

| Alcohol Reactivity | The primary alcohol at C-1 is more reactive under the basic conditions that can be generated during the reaction. | In the presence of a base, a primary alcohol is generally more reactive than a secondary one. nih.gov |

| Hydrogen Bonding | Formation of a specific hydrogen bond is proposed to facilitate the reaction at the C-1 position. | Molecular modeling indicates a less strained conformation when a hydrogen bond is formed involving the C-1 position. nih.gov |

| Reaction Intermediates | The formation of a key intermediate, 2-deoxy-2-phenylhydrazino-D-glucose, directs the subsequent steps of the reaction. nih.gov | This intermediate is in accord with experimental findings by Shemyakin. nih.gov |

| Heyns Rearrangement | The formation of fructosazone is considered a variant of the Heyns rearrangement. nih.gov | The proposed mechanism aligns with the principles of the Heyns rearrangement. nih.govyale.edu |

Further research is needed to provide definitive experimental evidence for the proposed intermediates and transition states. Advanced stereochemical control strategies could also be explored to potentially favor the formation of the C-2, C-3 osazone, which would provide valuable insights into the underlying mechanistic principles.

Development of Greener and More Efficient Synthetic Pathways for D-Fructosazone and Analogues

The traditional synthesis of osazones, including D-fructosazone, often involves prolonged heating and the use of excess phenylhydrazine (B124118), which raises environmental and efficiency concerns. ajgreenchem.comajgreenchem.com Modern chemical synthesis is increasingly focused on the principles of green chemistry, aiming to develop methods that are more environmentally benign, energy-efficient, and generate less waste.

One promising approach for the greener synthesis of D-fructosazone is the use of microwave-assisted organic synthesis (MAOS). ajgreenchem.com This technique has been shown to significantly reduce reaction times for osazone formation, from 30 minutes with conventional heating to as little as 5-8 minutes. ajgreenchem.com This not only improves energy efficiency but can also lead to cleaner product formation. ajgreenchem.com The development of microwave-assisted methods for both reducing and non-reducing sugars presents a significant step forward in making this classic reaction more suitable for undergraduate laboratories and industrial applications. ajgreenchem.com

Beyond microwave assistance, other green chemistry principles could be applied to D-fructosazone synthesis. These include the use of alternative, less hazardous solvents, the development of catalytic methods to reduce the amount of phenylhydrazine required, and the exploration of flow chemistry systems for continuous and more controlled production.

The synthesis of D-fructosazone analogues is another area of growing interest. By modifying the carbohydrate backbone or the phenylhydrazine reagent, novel osazone derivatives with potentially interesting biological or material properties could be generated. Efficient synthetic pathways to these analogues are crucial for exploring their potential applications.

Exploration of Advanced Analytical Techniques for In-Situ Monitoring of D-Fructosazone Formation and Transformation

A deeper understanding of the D-fructosazone formation mechanism requires the ability to monitor the reaction in real-time. Advanced analytical techniques that allow for in-situ monitoring can provide invaluable data on the appearance of intermediates and the kinetics of the reaction.

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, are powerful tools for in-situ reaction monitoring. spectroscopyonline.comnih.gov These methods can provide real-time information about changes in functional groups as the reaction progresses, potentially allowing for the identification of transient species. Near-infrared (NIR) spectroscopy is another well-established method for monitoring fermentations and other biological reactions involving carbohydrates and could be adapted for this purpose. researchgate.net

Nuclear magnetic resonance (NMR) spectroscopy, particularly proton and carbon-13 NMR, can provide detailed structural information about the molecules present in the reaction mixture. britannica.com While traditionally used for the analysis of final products, advances in NMR technology, including flow-through cells, could enable its use for in-situ monitoring of the D-fructosazone formation.

Chromatographic techniques, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), are essential for separating and identifying the various components in a reaction mixture. uncst.go.ugrestek.com The development of rapid sampling and analysis methods would allow for quasi-in-situ monitoring of the reaction progress.

Potential In-Situ Monitoring Techniques for D-Fructosazone Formation:

| Technique | Potential Information Gained | Advantages | Challenges |

| FTIR/Raman Spectroscopy | Real-time changes in functional groups (C=O, C=N, O-H). | Non-destructive, rapid data acquisition. | Spectral overlap, sensitivity to minor components. |

| Near-Infrared (NIR) Spectroscopy | Monitoring of concentrations of reactants, intermediates, and products. | Non-invasive, suitable for process monitoring. | Requires chemometric modeling for data interpretation. |

| NMR Spectroscopy | Detailed structural information of intermediates and products. | High resolution and structural detail. | Lower sensitivity, more complex setup for in-situ measurements. |

| HPLC-MS | Separation and identification of all components in the reaction mixture. | High sensitivity and specificity. | Not truly in-situ, requires sample extraction. |

The application of these advanced analytical techniques will be crucial for validating proposed reaction mechanisms and for optimizing synthetic procedures.

Deeper Computational Probes into Transition States, Reaction Energetics, and Catalytic Effects in Osazone Formation

Computational chemistry offers a powerful lens through which to examine the intricate details of chemical reactions that are often inaccessible to experimental methods. nih.govacs.org The application of computational probes to the formation of D-fructosazone can provide a deeper understanding of the reaction mechanism, including the structures of transition states, the energetics of different reaction pathways, and the influence of catalysts.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure and geometry of molecules, as well as for calculating reaction energies and activation barriers. nih.govnih.govacs.org DFT calculations could be employed to model the proposed intermediates and transition states in the D-fructosazone formation, providing theoretical support for the proposed regioselective mechanism. By comparing the calculated energies of the pathways leading to the C-1, C-2 and C-2, C-3 osazones, a quantitative understanding of the observed selectivity could be achieved.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of molecules in solution, providing insights into conformational changes and solvent effects. nih.govmpg.deworldscientific.com MD simulations of D-fructose and its phenylhydrazone derivative in solution could reveal the preferred conformations and intermolecular interactions that may influence the regioselectivity of the reaction.

Furthermore, computational methods can be used to investigate the role of catalysts in the osazone formation. While the reaction is often carried out in the presence of an acid catalyst, the precise role of the catalyst in each step of the mechanism is not fully understood. sciepub.com Computational modeling can help to elucidate the catalytic cycle and to design more efficient and selective catalysts.

The synergy between computational predictions and experimental validation will be key to advancing our fundamental understanding of D-fructosazone chemistry.

Q & A

Basic: What are the established methodologies for synthesizing and characterizing D-Fructosazone in laboratory settings?

Answer:

Synthesis of D-Fructosazone typically involves the reaction of D-fructose with phenylhydrazine under controlled acidic conditions. Key steps include:

- Reaction Optimization : Adjusting pH (3.5–4.5) and temperature (60–80°C) to maximize yield while minimizing side products like osazone derivatives of other sugars .

- Purification : Recrystallization using ethanol-water mixtures to isolate pure crystals, verified via melting point analysis (reported range: 168–170°C) .

- Characterization :

Basic: Which analytical techniques are most effective for quantifying D-Fructosazone purity and stability in aqueous solutions?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) provide resolution ≥1.5 between D-Fructosazone and degradation products. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .

- Mass Spectrometry (ESI-MS) : Monitors molecular ion [M+H]⁺ at m/z 319.1 to confirm structural integrity .

- Stability Testing : Accelerated studies (40°C/75% RH for 6 months) track degradation kinetics using Arrhenius plots to predict shelf life .

Advanced: How can researchers design mechanistic studies to elucidate the tautomeric equilibrium of D-Fructosazone in non-aqueous solvents?

Answer:

- Isotopic Labeling : Use ¹³C-labeled D-fructose to trace carbon rearrangement during tautomerism via 2D NMR (HSQC, HMBC) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311++G**) predict energy barriers between keto-enol forms, validated against experimental IR/Raman spectra .

- Solvent Screening : Compare equilibrium constants (Keq) in DMSO, DMF, and THF using UV-Vis spectroscopy (λ = 280 nm for enol form) .

Advanced: What strategies resolve contradictions in reported catalytic activity data of D-Fructosazone-metal complexes?

Answer:

- Data Triangulation : Cross-validate results using multiple techniques (e.g., X-ray crystallography for structure, ICP-MS for metal content, and cyclic voltammetry for redox activity) .

- Statistical Meta-Analysis : Apply random-effects models to aggregated data (e.g., catalytic turnover numbers) to identify outliers and systemic biases .

- Controlled Replication : Standardize ligand-to-metal ratios (e.g., 1:1 vs. 1:2) and reaction atmospheres (N2 vs. O2) to isolate variables causing discrepancies .

Advanced: How should researchers formulate hypotheses to investigate the role of D-Fructosazone in modulating enzyme inhibition kinetics?

Answer:

- PICOT Framework :

- Population : Target enzymes (e.g., α-glucosidase).

- Intervention : D-Fructosazone concentration (0.1–10 mM).

- Comparison : Baseline activity without inhibitor.

- Outcome : IC50 and Ki values.

- Time : Pre-incubation duration (5–30 mins) .

- Experimental Design :

Advanced: What experimental parameters are critical for studying D-Fructosazone’s stability under physiological pH conditions?

Answer:

- pH-Rate Profiling : Conduct hydrolysis studies at pH 1.2 (simulated gastric fluid) and 7.4 (blood plasma) using HPLC to quantify degradation products .

- Temperature Dependence : Calculate activation energy (Ea) via Eyring plots from data collected at 25°C, 37°C, and 50°C .

- Buffer Composition : Assess ionic strength effects (e.g., phosphate vs. Tris buffers) on degradation pathways .

Advanced: How can in silico methods enhance the prediction of D-Fructosazone’s interactions with biological macromolecules?

Answer:

- Molecular Docking (AutoDock Vina) : Screen against PDB structures (e.g., 3WY7 for amylase) to identify binding pockets and affinity scores (ΔG ≤ -7 kcal/mol) .

- MD Simulations (GROMACS) : Simulate 100-ns trajectories in explicit solvent to analyze conformational stability (RMSD ≤ 2 Å) and hydrogen bond persistence .

- QSAR Modeling : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.